Cas no 4180-23-8 (1-Methoxy-4-(1E)-1-propen-1-ylbenzene)

1-Methoxy-4-(1E)-1-propen-1-ylbenzene structure
4180-23-8 structure
Nome do Produto:1-Methoxy-4-(1E)-1-propen-1-ylbenzene
N.o CAS:4180-23-8
MF:C10H12O
MW:148.2017
MDL:MFCD00009284
CID:44816
PubChem ID:637563

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Propriedades químicas e físicas

Nomes e Identificadores

    • Anethole, trans-
    • Anethol Natural
    • Anethole
    • trans-Anethole
    • (E)-1-Methoxy-4(1-propenyl)benzene
    • (E)-Anethol
    • (E)-Anethole
    • (E)-Anetole
    • Anethole (AS)
    • Anethole (E)
    • E-trans-Anethole
    • trans-Anethol
    • trans-p-Methoxypropenylbenzene
    • trans-p-Propenylanisole
    • p-Propenylanisole
    • 1-Methoxy-4-propenylbenzene
    • 1-Methoxy-4-((E)-propenyl)-benzene
    • 4-Propenylanisole
    • (E)-1-Methoxy-4-(prop-1-en-1-yl)benzene
    • Anise camphor
    • cis-Anethol
    • Isoestragole
    • Anethol
    • p-Anethole
    • Oil of aniseed
    • Aniskampfer
    • Monasirup
    • (E)-p-Propenylanisole
    • p-1-Propenylanisole
    • (E)-1-(4-Methoxyphenyl)propene
    • Nauli gum
    • trans-p-Anethole
    • trans-4-(1-Propenyl)anisole
    • 1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene
    • (E)-1-Methoxy-4-(1-propenyl)benzene
    • t
    • 1-Methoxy-4-(1E)-1-propen-1-ylbenzene
    • MDL: MFCD00009284
    • Inchi: 1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+
    • Chave InChI: RUVINXPYWBROJD-ONEGZZNKSA-N
    • SMILES: O(C([H])([H])[H])C1C([H])=C([H])C(/C(/[H])=C(\[H])/C([H])([H])[H])=C([H])C=1[H]
    • BRN: 774229

Propriedades Computadas

  • Massa Exacta: 148.08886
  • Massa monoisotópica: 148.088815002 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 121
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • Peso Molecular: 148.20
  • Superfície polar topológica: 9.2
  • XLogP3: 3.3

Propriedades Experimentais

  • Cor/Forma: It is crystalline at 20 ~ 21 ℃ and liquid above 23 ℃.
  • Densidade: 0.988 g/mL at 25 °C(lit.)
  • Ponto de Fusão: 20-21 °C (lit.)
  • Ponto de ebulição: 234-237 °C(lit.)
  • Ponto de Flash: Fahrenheit: 195.8 ° f < br / > Celsius: 91 ° C < br / >
  • Índice de Refracção: n20/D 1.561(lit.)
  • PH: 7 (H2O)
  • Solubilidade: Soluble in benzene, ethyl acetate, acetone, carbon disulfide.
  • Coeficiente de partição da água: Almost insoluble
  • PSA: 9.23
  • LogP: 2.72830
  • Odor: ANISE OIL ODOR
  • Índice de Refracção: 1.559-1.562
  • FEMA: 2086
  • Pressão de vapor: 0.07 mmHg
  • Sensibilidade: Light Sensitive
  • Merck: 643
  • Solubilidade: It can be miscible with ether and chloroform. 1ml of the product is soluble in 2ml of ethanol, benzene, ethyl acetate, acetone, carbon disulfide, petroleum ether, and almost insoluble in water.

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H317
  • Declaração de Advertência: P280
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:2
  • Código da categoria de perigo: 43-51/53
  • Instrução de Segurança: 36/37-61
  • CÓDIGOS DA MARCA F FLUKA:8
  • RTECS:BZ9275000
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R43
  • TSCA:Yes
  • Condição de armazenamento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Termo de segurança:S36/37

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Dados aduaneiros

  • CÓDIGO SH:29093090

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13482-100g
trans-Anethole, 98+%
4180-23-8 98+%
100g
¥1291.00 2023-02-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13482-500g
trans-Anethole, 98+%
4180-23-8 98+%
500g
¥3094.00 2023-02-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1032370-100g
Trans-Anethole
4180-23-8 98%
100g
¥40.00 2024-05-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T10150-100g
Trans-Anethole
4180-23-8 ≥98%
100g
¥79.0 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
10368-1ML
4180-23-8
1ML
¥511.84 2023-01-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR1218-2.2ML
4180-23-8
2.2ML
¥1221.77 2023-01-14
DC Chemicals
DC20040-250 mg
Trans-Anethole ((E)\u200b-Anethole)
4180-23-8 >98%
250mg
$100.0 2022-02-28
TRC
M350510-5g
1-Methoxy-4-(1E)-1-propen-1-ylbenzene
4180-23-8
5g
$ 340.00 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL89158-100MG
1-Methoxy-4-(1E)-1-propen-1-ylbenzene
4180-23-8
100mg
¥2573.9 2024-12-30
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W208604-5KG-K
4180-23-8 ≥99%, FCC, FG
5KG
5235.78 2021-08-13

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Método de produção

Synthetic Routes 1

Condições de reacção
1.1C:1648823-84-0, C:PPh3, S:EtCH2Et, 10 h, 50°C
1.2R:O2
Referência
Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes through a Spin-Accelerated Allyl Mechanism
By Kim, Daniel et al, Journal of the American Chemical Society, 2021, 143(8), 3070-3074

Synthetic Routes 2

Condições de reacção
1.1C:27754-99-0 (complex with p-toluenesulfonic acid and ha), C:HfCl4 (complex with polyvinylphosphoric acid and), C:p-MeC6H4SO3H, 2 h, 220°C
Referência
Hydrophobic species-enabled acid-base multi-catalysis for stereoselective access to renewable trans-anethole
By Liu, Yixuan et al, Dalton Transactions, 2022, 51(43), 16668-16680

Synthetic Routes 3

Condições de reacção
1.1R:BuLi, S:THF, S:Me(CH2)4Me, 20 min, rt; rt → -78°C
1.2rt; overnight, 0°C; 0°C → rt; rt → 0°C
1.3R:NH4Cl, S:H2O
Referência
A platform for alkene carbofunctionalization with diverse nucleophiles
By Buchanan, Travis L. et al, ChemRxiv, 2021, From ChemRxiv, 1-9

Synthetic Routes 4

Condições de reacção
1.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C
2.1R:DCC, C:4-DMAP
3.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C
Referência
A donor-acceptor complex enables the synthesis of E-olefins from alcohols, amines and carboxylic acids
By Chen, Kun-Quan et al, Chemical Science, 2021, 12(19), 6684-6690

Synthetic Routes 5

Condições de reacção
1.1C:NiCl2(PPh3)2, C:Zn, C:PPh3, S:MeCN, rt → 353K; 2 min, 353K
1.21 h, 353K
Referência
Nitrile modulated-Ni(0) phosphines in trans-selective phenylpropenoids isomerization: An allylic route by a regular η1-N(end-on) or an alkyl route via a flipped-nitrile?
By Saputra, Leo et al, Molecular Catalysis, 2022, 533, 112768

Synthetic Routes 6

Condições de reacção
1.1R:AcOK, C:1008-89-5, C:52462-29-0, S:ClCH2CH2Cl, 10 h, rt
Referência
Site-selective desaturation of C(sp3)-C(sp3) bonds via photoinduced ruthenium catalysis
By Wang, Chuanyong et al, Organic Chemistry Frontiers, 2022, 9(16), 4316-4327

Synthetic Routes 7

Condições de reacção
1.1R:H2O2, C:FeCl3 •6H2O, S:DMSO, 12 h, 120°C
Referência
Regioselective Synthetic Approach to Higher Alkenes from Lower Alkenes with Sulfoxides in the Fe3+/H2O2 System via Direct Alkylation or Arylation of the Csp2-H Bond on the C=C Bond of Alkenes
By Su, Miao-Dong et al, Journal of Organic Chemistry, 2022, 87(11), 7022-7032

Synthetic Routes 8

Condições de reacção
1.1C:1308259-99-5, C:Ph3SiH, S:Me(CH2)4Me, rt → 80°C; 30 min, 80°C
1.216 h, 80°C
1.3R:O2
Referência
Modular Ni(0)/Silane Catalytic System for the Isomerization of Alkenes
By Kawamura, Kiana E. et al, Organometallics, 2022, 41(4), 486-496

Synthetic Routes 9

Condições de reacção
1.1C:2674756-90-0, C:t-BuNH2, S:EtOH, 2 h, 75°C; 75°C → rt
1.2R:C5H5N, rt
Referência
An Amine-Assisted Ionic Monohydride Mechanism Enables Selective Alkyne cis-Semihydrogenation with Ethanol: From Elementary Steps to Catalysis
By Huang, Zhidao et al, Journal of the American Chemical Society, 2021, 143(12), 4824-4836

Synthetic Routes 10

Condições de reacção
1.1C:7699-43-6, C:Me(CH2)15NMe3 •Br, S:6032-29-7, S:p-C6H4Me2, 24 h, 120°C
Referência
Hydrophobicity and co-solvent effects on Meerwein-Ponndorf-Verley reduction/dehydration cascade reactions over Zr-zeolite catalysts
By Zhang, Hongwei et al, Journal of Catalysis, 2021, 400, 50-61

Synthetic Routes 11

Condições de reacção
1.1C:1428232-73-8, S:MeCN, 3 h, rt
Referência
Catalytic olefin transpositions facilitated by ruthenium N,N,N-pincer complexes
By Davies, Alex M. et al, ChemRxiv, 2022, From ChemRxiv, 1-8

Synthetic Routes 12

Condições de reacção
1.1C:2569039-84-3, S:THF, 30 min, rt
Referência
Tandem Olefin Isomerization/Cyclization Catalyzed by Complex Nickel Hydride and Bronsted Acid
By Kathe, Prasad M. et al, Journal of Organic Chemistry, 2020, 85(23), 15183-15196

Synthetic Routes 13

Condições de reacção
1.1R:t-BuOK, C:Bu4N+ •Br-, S:DMF, 0-5°C; 0.5 h, rt; 4 h, 90-95°C
1.2R:H2O
Referência
Synthesis, antiepileptic effects, and structure-activity relationships of α-asarone derivatives: In vitro and in vivo neuroprotective effect of selected derivatives
By Zhang, Jian et al, Bioorganic Chemistry, 2021, 115, 105179

Synthetic Routes 14

Condições de reacção
1.1C:887001-74-3, C:BH3 •NH3, S:C6D6, 16 h, 60°C
1.2R:O2
Referência
Iron Catalyzed Double Bond Isomerization: Evidence for an FeI/FeIII Catalytic Cycle
By Woof, Callum R. et al, Chemistry - A European Journal, 2021, 27(19), 5972-5977

Synthetic Routes 15

Condições de reacção
1.1C:12289-94-0, 21 h, 150°C
Referência
Parts-per-million of ruthenium catalyze the selective chain-walking reaction of terminal alkenes
By Sanz-Navarro, Sergio et al, Nature Communications, 2022, 13(1), 2831

Synthetic Routes 16

Condições de reacção
1.1R:NaBH4, S:MeOH, 0°C; 10 min, 0°C; 2 h, rt
1.2R:Et3N, C:4-DMAP, S:CH2Cl2, 0°C; overnight, rt
2.1R:Bu4N+ •-PF6, C:423729-12-8, S:MeCN, 12 h, rt
Referência
Electro-mediated PhotoRedox Catalysis for Selective C(sp3)-O Cleavages of Phosphinated Alcohols to Carbanions
By Tian, Xianhai et al, Angewandte Chemie, 2021, 60(38), 20817-20825

Synthetic Routes 17

Condições de reacção
1.1R:K2CO3, C:2578194-00-8, S:H2O, 6 h, 80°C
Referência
Synthesis, Reactivity, and Coordination of Semihomologous dppf Congeners Bearing Primary Phosphine and Primary Phosphine Oxide Groups
By Horky, Filip et al, Organometallics, 2021, 40(3), 427-441

Synthetic Routes 18

Condições de reacção
1.1C:2364655-37-6, C:Et3BH •K, S:THF, 10 min, rt
1.2S:THF, 24 h, 60°C
Referência
Switching between Hydrogenation and Olefin Transposition Catalysis via Silencing NH Cooperativity in Mn(I) Pincer Complexes
By Yang, Wenjun et al, ACS Catalysis, 2022, 12(17), 10818-10825

Synthetic Routes 19

Condições de reacção
1.1R:BuLi, S:THF, S:Me(CH2)4Me, 30 min, -78°C
1.2S:THF, 15 min, -78°C; 3 h, rt; 15 min, rt → -78°C
1.3R:t-BuOK, R:(EtO)2P(=O)Cl, -78°C; overnight, rt
1.4R:NH4Cl, S:H2O, rt
2.1C:BH3-Me2S, S:Me(CH2)6Me, 30 min, rt
2.2R:H2, C:2770370-80-2, 24 h, 130°C, 10 bar
Referência
In Situ Formation of an Efficient Catalyst for the Semihydrogenation of Alkynes from Imidazolone and BH3
By Wech, Felix and Gellrich, Urs, ACS Catalysis, 2022, 12(9), 5388-5396

Synthetic Routes 20

Condições de reacção
1.1C:Ni dicyclooctadiene, C:321921-71-5, S:MeOH, 24 h, 40°C
Referência
Development and Mechanistic Studies of (E)-Selective Isomerization/Tandem Hydroarylation Reactions of Alkenes with a Nickel(0)/Phosphine Catalyst
By Iwamoto, Hiroaki et al, ACS Catalysis, 2021, 11(11), 6741-6749

Synthetic Routes 21

Condições de reacção
1.1R:BuLi, R:LiBr, S:THF, S:Me(CH2)4Me, 5 h, -78°C; -78°C → rt; 40 min, rt; rt → -78°C
1.2R:BuLi, S:Me(CH2)4Me, 5 min, -78°C; -78°C → rt; 45 min, rt; rt → -78°C
1.3S:MeOH, 10 min, -78°C; -78°C → rt; 30 h, rt
Referência
Mechanistic Studies on Photoinduced Catalytic Olefin Migration Reactions at the Pd(II) Centers of a Porous Crystal, Metal-Macrocycle Framework
By Yonezawa, Hirotaka et al, Chemistry - An Asian Journal, 2021, 16(3), 202-206

Synthetic Routes 22

Condições de reacção
1.1C:1109-15-5, S:PhMe, 24 h, 150°C
Referência
B(C6F5)3-Catalyzed E-Selective Isomerization of Alkenes
By Kustiana, Betty A. et al, Chemistry - A European Journal, 2022, 28(63), e202202454

Synthetic Routes 23

Condições de reacção
1.1R:S:EtOH, 3 h, reflux; reflux → 25°C
1.2S:H2O, 25°C
2.1R:Pyrimidopyrimidine, C:NiCl2(PPh3)2, C:258278-25-0, S:THF, 24 h, 100°C
Referência
Nickel-Catalyzed Stereoselective Alkenylation of Ketones Mediated by Hydrazine
By Xia, Shumei et al, JACS Au, 2022, 2(8), 1929-1934

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Raw materials

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Preparation Products

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